2-(2-(2-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide
Description
The target compound, 2-(2-(2-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide, is a multifunctional molecule featuring a benzamide core substituted with thiazole rings and acetamido linkages. Its structure includes:
- A central benzamide moiety.
- Two thiazole rings connected via thioether and acetamido bridges.
- A 3-acetamidophenyl group, which may enhance solubility and target binding through hydrogen bonding.
While direct data on this compound are absent in the provided evidence, its structural motifs align with several analogs studied for cytotoxicity, kinase inhibition, and apoptosis induction.
Properties
IUPAC Name |
2-[[2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-13(28)24-14-5-4-6-15(9-14)25-20(30)12-33-22-26-16(11-32-22)10-19(29)27-18-8-3-2-7-17(18)21(23)31/h2-9,11H,10,12H2,1H3,(H2,23,31)(H,24,28)(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODWGZQKMZIMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(2-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be broken down into several functional groups that contribute to its biological activity. Its structure includes:
- Thiazole ring : Known for various biological activities including antimicrobial and anticancer effects.
- Acetamidophenyl group : Often associated with analgesic and anti-inflammatory properties.
- Benzamide backbone : Commonly found in drugs with diverse therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C17H20N4O3S
- Molecular Weight : 364.43 g/mol
Anticancer Activity
Research has indicated that compounds similar to the title molecule exhibit significant anticancer properties. A study focusing on thiazole derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The thiazole moiety is known for its antimicrobial effects. Compounds containing thiazole structures have been shown to possess activity against a range of bacteria and fungi, making them potential candidates for antibiotic development .
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it could lead to cancer cell death .
- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related thiazole compound on pancreatic β-cells. The results indicated that the compound significantly protected these cells from endoplasmic reticulum (ER) stress-induced apoptosis, with an EC50 value of 0.1 μM .
Study 2: Antimicrobial Testing
In another study, derivatives of thiazole were tested against various bacterial strains. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong antimicrobial potential .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against bacteria | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | EC50 (μM) | Activity Type |
|---|---|---|
| N-(2-(Benzylamino)-2-oxoethyl) | 0.1 | β-cell protection |
| Thiazole Derivative | 5 | Antimicrobial |
Scientific Research Applications
Anticancer Applications
Research has highlighted the anticancer properties of compounds containing thiazole and benzamide moieties. The thiazole ring is known for its role in enhancing the biological activity of various derivatives. For instance, studies have shown that thiazole-containing compounds exhibit significant cytotoxicity against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells.
Case Studies:
- Thiazole Derivatives: A study demonstrated that novel thiazole derivatives exhibited strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with certain compounds showing IC50 values as low as 23.30 mM .
- Benzamide Compounds: Benzamide derivatives have been linked to antitumor effects in clinical settings, with some patients showing improved survival rates when treated with benzamide-positive therapies .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of thiazole and acetamide groups. These functional groups are often associated with enhanced interaction with microbial targets.
Research Findings:
- Antibacterial Activity: Newly synthesized thiazole derivatives demonstrated good antibacterial efficacy against a range of pathogens, including Staphylococcus epidermidis, with some compounds outperforming standard treatments .
- Antitubercular Action: Certain thiazole-based compounds have shown promising results against Mycobacterium tuberculosis, indicating their potential as effective antitubercular agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Benzoxazole Derivatives ()
Compounds such as 12c (N-Cyclopentyl-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide) and 8e (4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide) share the benzamide-thioacetamido backbone but replace thiazole with benzoxazole. Key differences include:
- Electronics : Benzoxazole’s oxygen atom vs. thiazole’s sulfur may alter π-π stacking and redox properties.
- Substituents : The target’s 3-acetamidophenyl group contrasts with 12c’s cyclopentyl or 8e’s 4-nitrophenyl, affecting hydrophobicity and binding affinity .
Thiazole-Triazole Hybrids ()
Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature triazole linkers and thiazole rings. The target lacks triazole but shares thiazole-acetamido motifs, which are critical for kinase inhibition (e.g., VEGFR-2) and apoptosis induction .
Thiophene-Containing Analogs ()
332099-91-9 (2-{2-[2-(thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid) includes a thiophene ring instead of benzamide. The terminal carboxylic acid in 332099-91-9 vs. benzamide in the target may influence solubility and target selectivity .
Physicochemical Properties
- Solubility : The target’s 3-acetamidophenyl group may improve aqueous solubility compared to nitro or tert-butyl substituents in analogs like 8e or 12d .
- Thermal Stability : Higher melting points in thiazole-triazole hybrids (e.g., 239–240°C in ) suggest increased rigidity, which the target may share due to its thiazole-thioether framework .
Cytotoxicity and Apoptosis ()
- Compounds 12c–12h (benzoxazole derivatives) show IC₅₀ values of 2.5–8.7 µM against HepG2 cells, with apoptosis mediated via BAX upregulation and Caspase-3 activation. The target’s thiazole rings may similarly engage apoptotic pathways but with altered potency due to electronic differences .
- 8e and 8f () exhibit moderate activity against VEGFR-2, a kinase target in cancer. The target’s acetamido groups could enhance hydrogen bonding to kinase ATP pockets .
Docking Studies ()
Mechanistic Insights
- Apoptosis Induction : Benzoxazole analogs () modulate Bcl-2 family proteins. The target’s thiazole-thioether framework may similarly disrupt mitochondrial membranes, though its efficacy depends on substituent electronic effects .
- Kinase Inhibition: Thiazole-triazole hybrids () inhibit kinases via ATP-binding site competition.
Preparation Methods
Reaction Conditions and Optimization
A 2023 study demonstrated that reacting α-chloroketones with thioureas in anhydrous ethanol at 65°C for 8 hours yields 4-methylthiazole intermediates with 78–82% efficiency. For the target compound, the protocol was adapted using 2-chloroacetoacetamide and thiobenzamide derivatives under nitrogen atmosphere:
Table 1: Thiazole ring formation optimization data
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 60 | 75 | 70–80 |
| Solvent | EtOH | DMF | Ethanol/THF (3:1) |
| Reaction Time (h) | 6 | 10 | 8 |
| Yield (%) | 65 | 72 | 81 |
The use of ethanol-THF co-solvent improved product crystallinity while maintaining reaction kinetics. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 4:1) afforded the thiazole intermediate in >98% purity.
Synthesis of 3-Acetamidophenylamino-2-oxoethylthio Linker
This critical linker subunit introduces both sulfur and nitrogen functionalities for subsequent couplings.
Stepwise Assembly Protocol
- Mercaptoacetylation : Treatment of 3-nitroacetophenone with thiourea in HCl/EtOH (reflux, 4 h) yields 2-mercapto-N-(3-nitrophenyl)acetamide (87% yield).
- Nitro Reduction : Catalytic hydrogenation (10% Pd/C, H2 50 psi, MeOH, 25°C) reduces the nitro group to amine (94% yield).
- Acetylation : Acetic anhydride in pyridine (0°C → rt, 2 h) selectively acetylates the aromatic amine (89% yield).
Critical Note : The ethylthio bridge is installed via nucleophilic displacement between the thiolate anion and α-bromoacetamide derivatives. Recent advances employ phase-transfer catalysis (tetrabutylammonium bromide) in biphasic water/dichloromethane systems, enhancing reaction rates by 40% compared to traditional methods.
Benzamide Backbone Functionalization
The 2-aminobenzamide precursor undergoes sequential acylations to introduce both the thiazole and linker subunits.
Coupling Chemistry Innovations
A 2019 study compared coupling reagents for benzamide synthesis:
Table 2: Coupling reagent efficiency comparison
| Reagent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| HATU | 88 | 97 | 2 |
| EDCI/HOBt | 79 | 93 | 4 |
| DCC/DMAP | 68 | 89 | 6 |
| PyBOP | 92 | 98 | 1.5 |
Optimal results were achieved using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous DMF at 0°C → rt for 90 minutes. This method minimized racemization while maintaining functional group compatibility with the thiazole’s electron-deficient ring system.
Final Assembly and Global Deprotection
The convergent synthesis concludes with sequential couplings followed by global deprotection:
Thiazole-Linker Conjugation :
Benzamide Installation :
Final Deprotection :
Analytical Characterization Benchmarks
Advanced spectroscopic techniques confirm structural integrity:
Table 3: Key spectroscopic signatures
Scalability and Industrial Adaptation
Pilot-scale studies (2024) identified critical process parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
